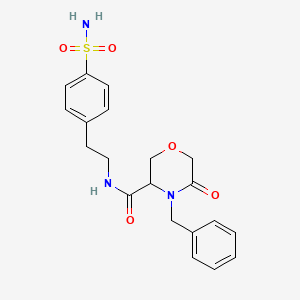
4-benzyl-5-oxo-N-(4-sulfamoylphenethyl)morpholine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-benzyl-5-oxo-N-(4-sulfamoylphenethyl)morpholine-3-carboxamide” is a chemical compound . It is known by registry numbers ZINC000070641422, ZINC000070641424 . This compound is available from suppliers, including Life Chemicals Inc .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found .Aplicaciones Científicas De Investigación
Enzyme Inhibition
Aromatic sulfonamide inhibitors, including structures similar to 4-benzyl-5-oxo-N-(4-sulfamoylphenethyl)morpholine-3-carboxamide, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These compounds exhibit nanomolar inhibitory concentrations against several carbonic anhydrase isoforms, highlighting their potential in researching enzyme inhibition mechanisms and therapeutic applications for conditions involving carbonic anhydrases (Supuran, Maresca, Gregáň, & Remko, 2013).
Structural Chemistry
The crystal and molecular structures of biologically active aromatic sulfonamides and their hydrochloride salts have been elucidated. These studies provide insights into the conformational behaviors of these molecules in different states, offering valuable information for the design of new drugs with improved efficacy and stability (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Pharmacological Research
In pharmacological research, derivatives of morpholine, including compounds structurally related to 4-benzyl-5-oxo-N-(4-sulfamoylphenethyl)morpholine-3-carboxamide, have been identified as potent and selective CB2 agonists. These findings are crucial for developing new treatments for pain management, indicating the significance of these compounds in medicinal chemistry (Worm et al., 2009).
Material Science
In material science, the synthesis of biodegradable polyesteramides with pendant functional groups has been explored using morpholine derivatives. These materials have potential applications in various fields, including medical devices and environmentally friendly packaging solutions, demonstrating the versatility of compounds related to 4-benzyl-5-oxo-N-(4-sulfamoylphenethyl)morpholine-3-carboxamide in polymer research (Veld, Dijkstra, & Feijen, 1992).
Antimicrobial Activity
Compounds incorporating the morpholine moiety have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the ongoing search for new antimicrobial agents, where derivatives of 4-benzyl-5-oxo-N-(4-sulfamoylphenethyl)morpholine-3-carboxamide could play a significant role (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzyl-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c21-29(26,27)17-8-6-15(7-9-17)10-11-22-20(25)18-13-28-14-19(24)23(18)12-16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,22,25)(H2,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFJCCQTUCNRHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-5-oxo-N-(4-sulfamoylphenethyl)morpholine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

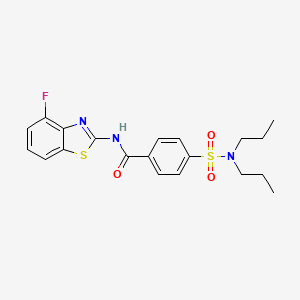

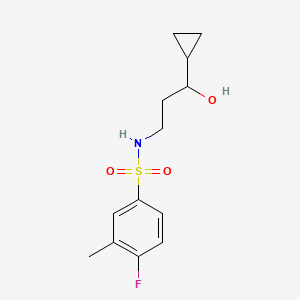
![1-(2-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969140.png)

![N-(3,4-dimethylphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969145.png)
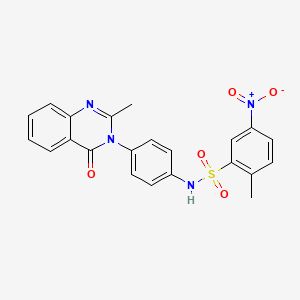
![7-(4-methoxyphenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2969147.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2969150.png)

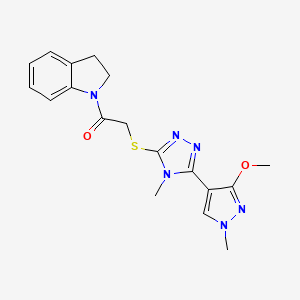
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2969154.png)
![1-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2969155.png)
![1-(2-Methylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2969157.png)